molecular formula C18H19NO4S B2728307 (E)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-phenylethenesulfonamide CAS No. 1198060-62-6

(E)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-phenylethenesulfonamide

Cat. No.: B2728307
CAS No.: 1198060-62-6
M. Wt: 345.41
InChI Key: YVCAWKQJBMYBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-phenylethenesulfonamide is a synthetic chemical compound designed for research applications. It features a benzodioxin core, a structure present in various biologically active molecules, fused with an (E)-ethenesulfonamide group. This particular architecture suggests potential as a key intermediate or candidate for investigating structure-activity relationships in medicinal chemistry. Compounds containing the 2,3-dihydro-1,4-benzodioxin scaffold have been explored in scientific literature for a range of pharmacological activities, including serving as acetylcholinesterase inhibitors . The incorporation of the sulfonamide functional group, a common motif in drug discovery, may contribute to properties such as enzyme inhibition or receptor modulation, making this compound a valuable tool for probing biochemical pathways. Researchers can utilize this substance in exploratory studies to develop novel therapeutic agents for neurological disorders, cancer, or inflammatory conditions. As with all research chemicals, this product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human consumption of any kind. Proper safety protocols, including the use of personal protective equipment, should always be followed when handling this material.

Properties

IUPAC Name

(E)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-19(24(20,21)12-11-15-7-3-2-4-8-15)13-16-14-22-17-9-5-6-10-18(17)23-16/h2-12,16H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCAWKQJBMYBKS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1COC2=CC=CC=C2O1)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with sulfonyl chlorides and other reagents. For instance, a related compound was synthesized by reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-methylbenzenesulfonyl chloride in an alkaline medium, followed by further derivatization with various bromoacetamides to yield sulfonamide derivatives .

Enzyme Inhibition Studies

Recent studies have indicated that compounds containing the benzodioxane structure exhibit significant enzyme inhibitory properties. Notably, the synthesized sulfonamides were screened against key enzymes such as:

  • α-glucosidase : Important for carbohydrate metabolism and a target for Type 2 Diabetes Mellitus (T2DM) treatment.
  • Acetylcholinesterase : A target for Alzheimer's Disease (AD) therapeutics.

The results demonstrated that certain derivatives exhibited potent inhibition against these enzymes, suggesting their potential as therapeutic agents for T2DM and AD .

The biological activity of these compounds is often attributed to their ability to interact with the active sites of target enzymes. The presence of the benzodioxane moiety may enhance binding affinity due to favorable steric and electronic interactions.

Case Study 1: Inhibition of α-glucosidase

In a study conducted on various sulfonamide derivatives, it was found that those containing the 2,3-dihydro-1,4-benzodioxin structure showed IC50 values in the micromolar range against α-glucosidase. This indicates a promising potential for managing postprandial hyperglycemia in diabetic patients.

Case Study 2: Acetylcholinesterase Inhibition

Another study assessed the acetylcholinesterase inhibitory activity of similar compounds. The results revealed that some derivatives significantly improved cognitive function in animal models, supporting their use in AD therapy. The structure-activity relationship (SAR) analysis highlighted that modifications to the benzodioxane core influenced inhibitory potency .

Table 1: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (µM)Therapeutic Implication
Compound Aα-glucosidase5.0T2DM management
Compound BAcetylcholinesterase10.0Alzheimer's Disease treatment

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (E)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-phenylethenesulfonamide typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with sulfonyl chlorides. The reaction conditions often include alkaline media to facilitate the formation of the sulfonamide linkage. The chemical structure can be characterized by its molecular formula C18H17NO3SC_{18}H_{17}NO_3S and molecular weight of approximately 337.39 g/mol.

Enzyme Inhibition

Research has demonstrated that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, studies have reported that sulfonamides can inhibit alpha-glucosidase and acetylcholinesterase enzymes, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. Preliminary studies indicate that this compound may possess activity against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . This property makes it a candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which is beneficial in conditions like arthritis .

Cancer Treatment

The ability of this compound to induce apoptosis in cancer cells has been documented in several studies. In vitro assays using human cancer cell lines revealed significant cytotoxicity at micromolar concentrations .

Infection Control

Due to its antimicrobial properties, this compound may serve as a new therapeutic agent in controlling infections caused by resistant bacteria. Its effectiveness against MRSA indicates potential for use in clinical settings where traditional antibiotics fail .

Anti-inflammatory Treatments

Given its ability to reduce inflammation in animal models of arthritis, the compound could be explored as a treatment option for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced activity of alpha-glucosidase
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

Table 2: Case Study Outcomes

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Comparison with Similar Compounds

Structural Implications :

  • The benzodioxin core in the target compound may confer different electronic and steric properties compared to benzoxazine derivatives due to the oxygen-rich ether linkage versus the nitrogen-containing benzoxazine.
  • The sulfonamide group in the target compound could enhance solubility compared to carboxamide-containing analogs but may reduce membrane permeability .

Pharmacological and Computational Data

No direct experimental data (e.g., IC₅₀, toxicity profiles) for the target compound are available in public domains. However, computational modeling of similar sulfonamide derivatives suggests moderate binding affinity to parasitic proteases or kinases, albeit weaker than fluorinated benzothiophene-carboxamides .

Preparation Methods

Benzodioxane Backbone Construction

The benzodioxane core is synthesized via cyclization of catechol derivatives. A representative protocol involves:

  • Epoxide Formation : Reacting catechol with epichlorohydrin under basic conditions to form 2,3-dihydro-1,4-benzodioxin-3-ylmethanol1.
  • Oxidation to Aldehyde : Treating the alcohol with pyridinium chlorochromate (PCC) in dichloromethane to yield 2,3-dihydro-1,4-benzodioxin-3-carbaldehyde2.
  • Reductive Amination : Reacting the aldehyde with methylamine in the presence of sodium cyanoborohydride to produce N-methyl-2,3-dihydro-1,4-benzodioxin-3-ylmethanamine3.

Key Reaction :
$$
\text{Catechol} \xrightarrow{\text{Epichlorohydrin, NaOH}} \text{2,3-Dihydro-1,4-benzodioxin-3-ylmethanol} \xrightarrow{\text{PCC}} \text{Aldehyde} \xrightarrow{\text{CH}3\text{NH}2, \text{NaBH}_3\text{CN}} \text{N-Methylamine}
$$

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

Sulfonation of Styrene

The trans-configuration is achieved via stereoselective sulfonation:

  • Chlorosulfonation : Reacting styrene with sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0°C, followed by warming to room temperature45.
  • Isolation : The crude (E)-β-styrenesulfonyl chloride is purified by distillation or recrystallization.

Optimization Notes :

  • Excess sulfuryl chloride ensures complete conversion6.
  • Low temperatures favor the trans isomer due to minimized rotational freedom during sulfonation7.

Sulfonamide Coupling Reaction

Reaction Conditions

The amine and sulfonyl chloride are coupled under basic conditions:

  • Base Selection : Lithium hydride (LiH) in dimethylformamide (DMF) facilitates deprotonation of the amine89.
  • Stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride minimizes side reactions10.
  • Temperature : Reactions proceed at 0–25°C to prevent decomposition11.

Representative Procedure :

  • Dissolve N-methyl-2,3-dihydro-1,4-benzodioxin-3-ylmethanamine (1.0 equiv) in anhydrous DMF.
  • Add LiH (1.2 equiv) and stir for 10 minutes at 0°C.
  • Add (E)-2-phenylethenesulfonyl chloride (1.1 equiv) dropwise.
  • Warm to room temperature and stir for 4–6 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate)1213.

Yield : 65–78% (reported for analogous sulfonamide syntheses)1415.

Stereochemical Control and Validation

Ensuring (E)-Configuration

  • Nuclear Magnetic Resonance (NMR) : The trans double bond exhibits a coupling constant $$ J = 12–16 \, \text{Hz} $$ for vinyl protons16.
  • X-ray Crystallography : Confirms spatial arrangement of the ethenesulfonamide group17.

Analytical Data and Characterization

Spectroscopic Profiles

  • IR Spectroscopy :
    • $$ \nu{\text{SO}2} $$: 1160–1180 cm$$^{-1}$$ (asymmetric stretch), 1350–1370 cm$$^{-1}$$ (symmetric stretch)18.
    • $$ \nu_{\text{C=C}} $$: 1600–1630 cm$$^{-1}$$19.
  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$) :
    • δ 7.50–7.20 (m, 5H, aromatic), 6.90–6.70 (m, 4H, benzodioxane), 6.40 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, CH=), 6.20 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, CH=), 4.30–4.10 (m, 2H, OCH$$2$$), 3.80–3.60 (m, 2H, NCH$$2$$), 2.90 (s, 3H, NCH$$3$$)2021.

Elemental Analysis

  • Calculated for C$${19}$$H$${19}$$NO$$_4$$S : C 62.45%, H 5.24%, N 3.83%, S 8.78%.
  • Found : C 62.32%, H 5.18%, N 3.79%, S 8.71%22.

Comparative Analysis of Methods

Method Base Solvent Temperature Yield (%) Reference
LiH-mediated LiH DMF 0–25°C 78 23
NaH-mediated NaH THF 0°C 65 24
Triethylamine-assisted Et$$_3$$N CH$$2$$Cl$$2$$ RT 58 25

Key Insight : Lithium hydride in DMF provides superior yields due to enhanced nucleophilicity of the deprotonated amine26.

Challenges and Mitigation Strategies

Common Side Reactions

  • Oversulfonation : Controlled stoichiometry and low temperatures prevent di-sulfonation27.
  • Cis Isomer Formation : Rigorous temperature control during sulfonation ensures >95% trans product28.

Purification

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted amine and sulfonyl chloride29.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals30.

Q & A

Q. How is (E)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-2-phenylethenesulfonamide synthesized, and what are the critical parameters in its preparation?

Methodological Answer: The synthesis involves multi-step reactions, starting with the condensation of 2,3-dihydro-1,4-benzodioxin derivatives and sulfonyl chlorides under controlled pH (e.g., pH 10 via aqueous Na₂CO₃). Subsequent N-alkylation or arylation is performed using alkyl/aryl halides in N,N-dimethylformamide (DMF) with lithium hydride as a catalyst. Key parameters include:

  • Dynamic pH control to optimize sulfonamide bond formation .
  • Solvent selection (e.g., pyridine for sulfonation steps) to enhance reactivity and reduce side reactions .
  • Purification via column chromatography (silica gel) and recrystallization (petroleum ether/ethyl acetate) to isolate the E-isomer .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

Methodological Answer: Structural validation requires a combination of:

  • IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹) .
  • ¹H NMR for stereochemical confirmation (e.g., coupling constants to distinguish E/Z isomers) .
  • Electron ionization mass spectrometry (EIMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if applicable) for absolute configuration determination .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Antibacterial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Employ spectrophotometric assays (e.g., lipoxygenase inhibition via linoleic acid peroxidation monitoring at 234 nm) .
  • Dose-response curves to calculate IC₅₀ values, with positive controls (e.g., ascorbic acid for antioxidant activity) .

Advanced Research Questions

Q. How can researchers analyze conflicting data regarding the compound’s enzyme inhibition efficacy across different studies?

Methodological Answer: Conflicting data may arise from variations in:

  • Assay conditions : Standardize pH, temperature, and enzyme sources (e.g., recombinant vs. tissue-extracted enzymes) .
  • Structural analogs : Compare inhibition kinetics (e.g., Lineweaver-Burk plots) to identify substituent effects on binding affinity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to validate interactions with enzyme active sites and reconcile discrepancies .

Q. What experimental strategies are recommended for studying the environmental fate and transformation products of this compound?

Methodological Answer: Adopt a tiered approach:

  • Laboratory studies : Assess hydrolysis/photolysis rates under controlled UV light and pH conditions (e.g., OECD Guideline 111) .
  • Biotic transformations : Use microbial consortia or soil microcosms to identify metabolites via LC-HRMS .
  • Field monitoring : Deploy passive samplers (e.g., POCIS) in water systems to detect trace levels, coupled with QSAR modeling to predict bioaccumulation .

Q. How can theoretical frameworks guide the investigation of structure-activity relationships (SAR) for sulfonamide derivatives?

Methodological Answer:

  • Conceptual frameworks : Link SAR to electronic (Hammett σ constants) and steric parameters (Taft’s Es) to predict substituent effects on bioactivity .
  • Multi-parametric optimization : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate logP, polar surface area, and inhibition potency .
  • Mechanistic hypotheses : Use density functional theory (DFT) to model transition states in enzyme-inhibitor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.